N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-26-17-4-2-6-19(12-17)28(24,25)22-13-15-7-9-16(10-8-15)20(23)21-14-18-5-3-11-27-18/h2-12,22H,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUPWRFCKBIDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the furylmethyl and methoxyphenylsulfonylamino groups through a series of substitution and coupling reactions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations under controlled conditions of temperature and pressure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group may yield furan carboxylic acids, while reduction of a nitro group would produce aniline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural attributes and molecular parameters with analogs from the literature:
*Note: The molecular formula of the target compound is inferred from its IUPAC name and CAS registry details .
Key Observations :
- Substituent Position : The 3-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl analogs (e.g., ). Positional isomerism can influence electronic properties and binding interactions.
- Heterocyclic Moieties : The 2-furylmethyl group distinguishes the target from compounds with alkyl or aryl substituents (e.g., methylphenyl in ). Furans may enhance solubility or metabolic stability.
- Sulfonamide Linkage : All listed compounds share a sulfonamide (-SO₂NH-) bridge, a common pharmacophore in antimicrobial and enzyme-inhibiting agents .
Elemental Analysis Comparison
Selected analytical data for related compounds:
Implications :
- Minor deviations (<1%) between calculated and found values are typical for synthetic compounds.
- The target compound’s elemental composition (predicted C:62.65%; H:4.95%; N:7.30%) would require experimental validation.
Biological Activity
N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide, a compound with the molecular formula and a molecular weight of 400.4482 g/mol, has garnered attention in various biological studies due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Furylmethyl group : Contributes to its reactivity and interaction with biological targets.
- Sulfonamide moiety : Known for its role in antibiotic activity and enzyme inhibition.
- Benzamide core : Often linked to various biological activities, including anti-inflammatory and analgesic effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O5S |
| Molecular Weight | 400.4482 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
Antimicrobial Activity
Research indicates that compounds similar to N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide exhibit significant antimicrobial properties. A study investigating sulfonamide derivatives highlighted their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for DNA replication and cell division.
Anticancer Activity
Several studies have suggested that benzamide derivatives possess anticancer properties. For instance, compounds with similar sulfonamide structures have been shown to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways involved include:
- Inhibition of topoisomerases : Enzymes critical for DNA replication.
- Induction of reactive oxygen species (ROS) : Leading to oxidative stress in cancer cells.
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that related compounds effectively inhibited protein O-GlcNAc transferase (an enzyme implicated in cancer progression), thereby suggesting potential therapeutic applications in oncology .
- Antibacterial Efficacy : In vitro tests showed that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with clear zones of inhibition observed at concentrations as low as 10 mg/ml .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Inhibition of O-GlcNAc transferase |
The biological activities of N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide can be attributed to its structural components:
- Sulfonamide Group : Known for mimicking p-aminobenzoic acid (PABA), it disrupts bacterial folate synthesis.
- Furylmethyl Group : Enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
